8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline
Brand Name:
Vulcanchem
CAS No.:
100331-89-3
VCID:
VC21123592
InChI:
InChI=1S/C18H14BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22)
SMILES:
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CBr)C=CC(=O)N3
Molecular Formula:
C18H14BrNO3
Molecular Weight:
372.2 g/mol
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline
CAS No.: 100331-89-3
Cat. No.: VC21123592
Molecular Formula: C18H14BrNO3
Molecular Weight: 372.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100331-89-3 |
|---|---|
| Molecular Formula | C18H14BrNO3 |
| Molecular Weight | 372.2 g/mol |
| IUPAC Name | 5-(2-bromoacetyl)-8-phenylmethoxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C18H14BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22) |
| Standard InChI Key | RVHSDLUBNZBRMH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CBr)C=CC(=O)N3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CBr)C=CC(=O)N3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator